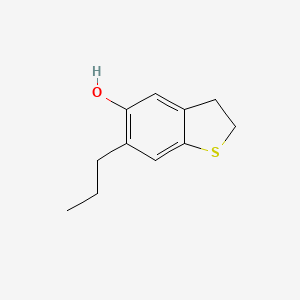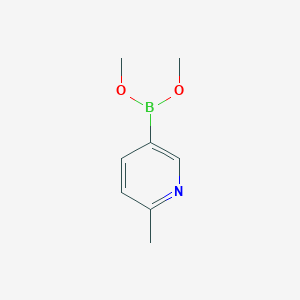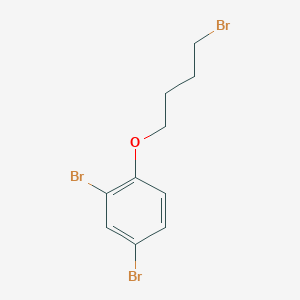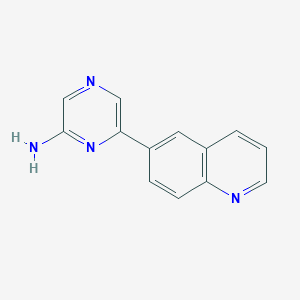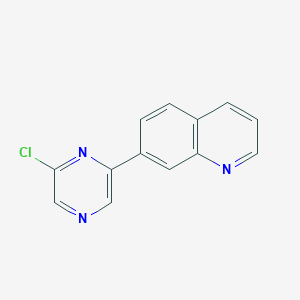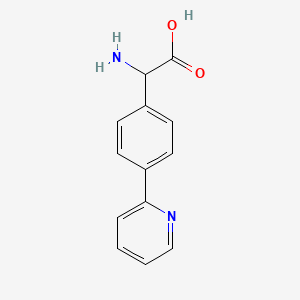
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol is an organic compound that features a piperidine ring substituted with a boronic ester group and a secondary alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced by reacting 4-bromo-1-(4-hydroxyphenyl)piperidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Secondary Alcohol: The secondary alcohol group can be introduced by reducing a ketone precursor using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ketone form of the compound can be reduced back to the secondary alcohol using reducing agents like sodium borohydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate aryl halide.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the secondary alcohol.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
科学的研究の応用
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: Used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol depends on its specific application. In the context of organic synthesis, the boronic ester group can undergo transmetalation with palladium to form a palladium-boron complex, which then participates in cross-coupling reactions. The secondary alcohol group can act as a nucleophile in various reactions.
類似化合物との比較
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the piperidine ring and secondary alcohol.
Pinacolborane: Contains the boronic ester group but lacks the piperidine ring and secondary alcohol.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar boronic ester group but lacks the piperidine ring and secondary alcohol.
Uniqueness
2-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl)propan-2-ol is unique due to the combination of the boronic ester group, piperidine ring, and secondary alcohol. This combination allows for a wide range of chemical reactions and applications in various fields.
特性
分子式 |
C20H32BNO3 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
2-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C20H32BNO3/c1-18(2,23)15-11-13-22(14-12-15)17-9-7-16(8-10-17)21-24-19(3,4)20(5,6)25-21/h7-10,15,23H,11-14H2,1-6H3 |
InChIキー |
OYXGMGYCVQJBFD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


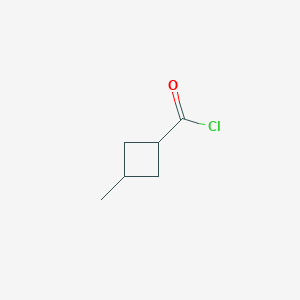
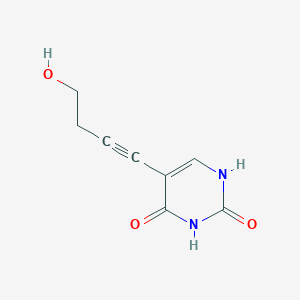
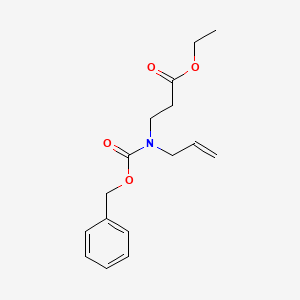
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
